molecular formula C34H35ClFN5O4S B12378755 Mitochondrial respiration-IN-4

Mitochondrial respiration-IN-4

Cat. No.: B12378755
M. Wt: 664.2 g/mol
InChI Key: OMWBCVHETGEMJY-DIBXZPPDSA-N
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Description

Mitochondrial respiration-IN-4 is a compound that plays a significant role in the study of mitochondrial respiration. Mitochondrial respiration is a set of metabolic reactions and processes requiring oxygen that takes place in mitochondria to convert the energy stored in macronutrients to adenosine triphosphate (ATP), the universal energy donor in the cell . This compound is particularly important in research focused on understanding and manipulating mitochondrial function, which is crucial for cellular energy production and overall cellular health.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mitochondrial respiration-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as high-resolution respirometry are often employed to measure mitochondrial respiration and assess the quality of the produced compound .

Chemical Reactions Analysis

Types of Reactions: Mitochondrial respiration-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its function in modulating mitochondrial respiration and energy production.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the desired chemical transformations. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal results.

Major Products: The major products formed from these reactions include modified versions of this compound that exhibit enhanced or altered biological activity. These products are often studied to understand their effects on mitochondrial function and cellular health.

Scientific Research Applications

Mitochondrial respiration-IN-4 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of mitochondrial respiration and energy production. In biology, it helps researchers understand the role of mitochondria in cellular processes such as apoptosis, autophagy, and metabolic regulation . In medicine, this compound is investigated for its potential therapeutic applications in treating mitochondrial dysfunction-related diseases, such as neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes . In industry, it is used in the development of new drugs and therapies targeting mitochondrial function.

Comparison with Similar Compounds

Mitochondrial respiration-IN-4 is unique in its ability to specifically target and modulate mitochondrial respiration. Similar compounds include coenzyme Q10, cytochrome c, and various mitochondrial inhibitors and activators . Compared to these compounds, this compound offers distinct advantages in terms of specificity, potency, and versatility in research applications. Its unique chemical structure and mode of action make it a valuable tool for studying mitochondrial function and developing new therapeutic strategies.

Conclusion

This compound is a crucial compound in the study of mitochondrial respiration and energy production Its unique properties and wide range of applications make it an invaluable tool for researchers in various fields

Properties

Molecular Formula

C34H35ClFN5O4S

Molecular Weight

664.2 g/mol

IUPAC Name

5-[(Z)-[6-[4-[(3-chloro-4-fluorophenyl)sulfonylamino]phenyl]-2-oxo-1H-indol-3-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C34H35ClFN5O4S/c1-5-41(6-2)16-15-37-34(43)32-20(3)30(38-21(32)4)19-27-26-13-9-23(17-31(26)39-33(27)42)22-7-10-24(11-8-22)40-46(44,45)25-12-14-29(36)28(35)18-25/h7-14,17-19,38,40H,5-6,15-16H2,1-4H3,(H,37,43)(H,39,42)/b27-19-

InChI Key

OMWBCVHETGEMJY-DIBXZPPDSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=C(C=C3)C4=CC=C(C=C4)NS(=O)(=O)C5=CC(=C(C=C5)F)Cl)NC2=O)C

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=C(C=C3)C4=CC=C(C=C4)NS(=O)(=O)C5=CC(=C(C=C5)F)Cl)NC2=O)C

Origin of Product

United States

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